molecular formula C9H10FNO B13418440 4-Fluoro-N,2-dimethylbenzamide CAS No. 56109-74-1

4-Fluoro-N,2-dimethylbenzamide

Cat. No.: B13418440
CAS No.: 56109-74-1
M. Wt: 167.18 g/mol
InChI Key: CLDPQTWKUTUGGS-UHFFFAOYSA-N
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Description

4-Fluoro-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the para position and two methyl groups at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N,2-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with dimethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N,2-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N,2-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a probe in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N,N-dimethylbenzamide: Similar structure but with different substitution patterns.

    4-Bromo-2-fluoro-N,N-dimethylbenzamide: Contains a bromine atom in addition to the fluorine atom.

    N,N-Dimethyl-4-chlorobenzamide: Chlorine atom instead of fluorine.

Uniqueness

4-Fluoro-N,2-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to other halogen-substituted benzamides .

Properties

CAS No.

56109-74-1

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-fluoro-N,2-dimethylbenzamide

InChI

InChI=1S/C9H10FNO/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)

InChI Key

CLDPQTWKUTUGGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC

Origin of Product

United States

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